tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
Description
tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate (CAS: 1029413-53-3) is a carbamate-protected pyrazole derivative. Its structure features a 1-methylpyrazole core substituted at the 3-position with a methyl group bearing both a tert-butoxycarbonyl (Boc) and a methyl carbamate moiety, and a carbamoyl group at the 5-position. The Boc group is commonly used in organic synthesis to protect amines, enhancing solubility and stability during reactions . This compound is of interest in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules, due to its modular pyrazole scaffold and functional versatility.
Properties
IUPAC Name |
tert-butyl N-[(5-carbamoyl-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15(4)7-8-6-9(10(13)17)16(5)14-8/h6H,7H2,1-5H3,(H2,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVBTEJFIHFYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111445 | |
| Record name | Carbamic acid, N-[[5-(aminocarbonyl)-1-methyl-1H-pyrazol-3-yl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643141-19-8 | |
| Record name | Carbamic acid, N-[[5-(aminocarbonyl)-1-methyl-1H-pyrazol-3-yl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643141-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[5-(aminocarbonyl)-1-methyl-1H-pyrazol-3-yl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl [(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl]methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate typically involves the reaction of appropriate pyrazole derivatives with tert-butyl carbamate under controlled conditions. One common method involves the use of Boc anhydride and ethanol as solvents, followed by the addition of ammonia at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and scalable processes. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents like .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on various biological pathways. It serves as a model compound for investigating the mechanisms of enzyme inhibition and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its anti-inflammatory , antimicrobial , and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also employed in the development of agrochemicals and pesticides .
Mechanism of Action
The mechanism of action of tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tert-butyl-protected pyrazole and heterocyclic derivatives, focusing on molecular features, physicochemical properties, and synthetic applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycle Differences: The target compound’s pyrazole core is less complex than the pyrrolopyrazole (e.g., 5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5-dicarboxylate) or indazole derivatives, which may influence binding affinity in biological targets .
Substituent Effects: Carbamoyl vs. Boc Protection: All compounds share Boc groups, but positional differences (e.g., methyl carbamate in the target vs. ethyl ester in pyrrolopyrazole) modulate steric hindrance and deprotection kinetics .
Synthetic Utility :
- Derivatives like 10a–10d () are synthesized via hydrazine-mediated cyclization, whereas the target compound likely requires palladium-catalyzed cross-coupling or carbamate alkylation, as seen in and .
- The Boc group in the target compound facilitates selective deprotection under acidic conditions, a strategy shared with intermediates in .
Physicochemical Properties :
- Melting points for hydroxy-substituted analogs (10a: 188–191°C) are higher than those with bulkier aryl groups (10d: 107–108°C), suggesting carbamoyl substitution may reduce crystallinity compared to hydroxy .
- Molecular weights vary significantly (227–336 g/mol), with the target compound (268 g/mol) balancing solubility and lipophilicity for drug-like properties .
Biological Activity
tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate (CAS No. 1643141-19-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H20N4O3
- Molecular Weight : 268.31 g/mol
- Structure : The compound features a tert-butyl group linked to a pyrazole derivative, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can influence various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
1. Anti-inflammatory Properties
Research indicates that the compound exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
2. Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains.
3. Anticancer Potential
The compound is being investigated for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have demonstrated its effectiveness in cell line models of cancer .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory effects, this compound was administered to animal models exhibiting inflammation. Results showed a significant reduction in markers such as C-reactive protein (CRP) and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Case Study: Anticancer Activity
Another study focused on the compound’s anticancer effects utilized various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the recommended synthetic routes for tert-butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate, and what yields can be expected?
A multi-step synthesis is common for tertiary carbamates with pyrazole cores. A representative protocol involves:
- Step 1 : Nucleophilic substitution of a halogenated pyrimidine/pyrazole intermediate with a tert-butyl carbamate precursor under basic conditions (e.g., NaHCO₃ in THF) .
- Step 2 : Reduction of nitro groups (e.g., using Fe powder and NH₄Cl in ethanol) to generate amines, followed by cyclization or functionalization .
- Step 3 : Final deprotection (e.g., HCl/MeOH) to yield the target compound.
Reported yields range from 60–85% depending on purification methods (e.g., column chromatography) .
Q. How can structural characterization be performed for this compound?
- NMR Spectroscopy : Key signals include tert-butyl protons at δ 1.36–1.53 ppm (s, 9H) and pyrazole methyl groups at δ 3.18–3.56 ppm (s, 3H). Carbamate carbonyls appear at δ 155–165 ppm in ¹³C NMR .
- Mass Spectrometry : ESI-MS typically shows [M + H]⁺ peaks around m/z 356–442, consistent with molecular weights of intermediates and final products .
Q. What safety precautions are critical during handling?
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. What reaction mechanisms govern the reduction of nitro intermediates in its synthesis?
Nitro-to-amine reduction (e.g., Fe/NH₄Cl in ethanol) proceeds via a dissociative electron transfer mechanism , where Fe⁰ donates electrons to the nitro group, forming nitroso and hydroxylamine intermediates before final amine production. Side reactions (e.g., over-reduction) are minimized by controlling pH and temperature .
Q. How does steric hindrance from the tert-butyl group influence hydrogen bonding in crystallography?
The tert-butyl group disrupts intermolecular hydrogen bonding networks, leading to disordered crystal packing or alternative polymorphs. Graph set analysis (e.g., Etter’s rules) reveals weaker N–H···O interactions compared to less bulky carbamates .
Q. What analytical methods optimize purity assessment for this compound?
Q. How can computational modeling predict its stability under varying pH conditions?
Q. How do solvent polarity and temperature affect reaction yields in multi-step syntheses?
Data Contradictions and Resolutions
- Discrepancy in Reduction Yields : Some protocols report 85% yield using Fe/NH₄Cl , while others achieve 70% with catalytic hydrogenation. Resolution: Fe-based methods are cost-effective but require strict exclusion of oxygen to prevent side reactions .
- Variable NMR Shifts : Pyrazole methyl protons range from δ 3.18–3.56 ppm due to conformational flexibility. Use low-temperature NMR to resolve splitting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
